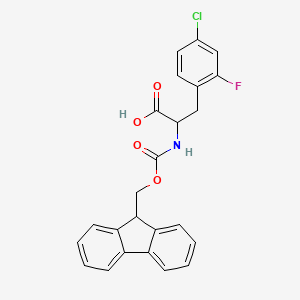
N-Fmoc-4-chloro-2-fluoro-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-4-chloro-2-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a chlorine atom at the 4-position, and a fluorine atom at the 2-position on the phenyl ring. It is primarily used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-chloro-2-fluoro-D-phenylalanine typically involves the protection of the amino group of 4-chloro-2-fluoro-D-phenylalanine with the Fmoc group. This can be achieved through the reaction of 4-chloro-2-fluoro-D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods
the general approach involves large-scale synthesis using automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-chloro-2-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Piperidine in DMF is commonly used for Fmoc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The primary product is 4-chloro-2-fluoro-D-phenylalanine.
Scientific Research Applications
N-Fmoc-4-chloro-2-fluoro-D-phenylalanine has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins through SPPS.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: Employed in the production of specialized peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Fmoc-4-chloro-2-fluoro-D-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The chlorine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-chloro-D-phenylalanine: Similar structure but lacks the fluorine atom.
Fmoc-2-chloro-4-fluoro-D-phenylalanine: Similar structure with the same substituents but different positional isomers.
Fmoc-3-fluoro-4-chloro-L-phenylalanine: Similar structure but with different stereochemistry.
Uniqueness
N-Fmoc-4-chloro-2-fluoro-D-phenylalanine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can affect its chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other research applications.
Properties
Molecular Formula |
C24H19ClFNO4 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29) |
InChI Key |
LTGUFIDCGQXZES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-4-methylpentanoic acid](/img/structure/B12303144.png)
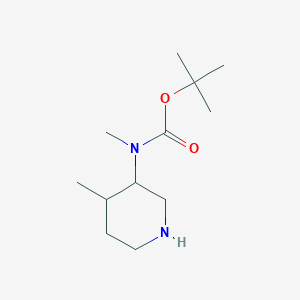

![(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B12303156.png)
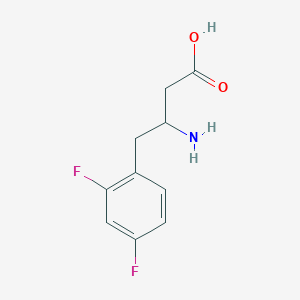
![rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis](/img/structure/B12303183.png)


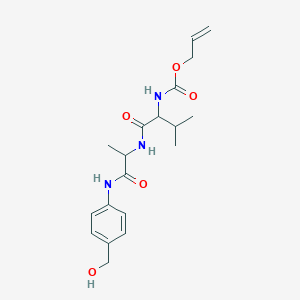
![6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12303213.png)
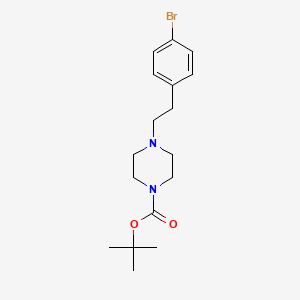

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
